
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core with chloro and chloromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor naphthyridine compounds. One common method is the chlorination of 1,5-naphthyridin-2(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of eco-friendly chlorinating agents, such as chloramine-T, has also been explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. This compound can inhibit or activate certain enzymes, thereby exerting its biological effects .
Comparación Con Compuestos Similares
- 3-Chloro-7-methylisoquinoline
- 3-Chloro-7-methoxyisoquinoline
- 3-Chloro-4-methoxychalcone
Comparison: Compared to these similar compounds, 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H6Cl2N2O |
|---|---|
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
3-chloro-7-(chloromethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H6Cl2N2O/c10-3-5-1-8-7(12-4-5)2-6(11)9(14)13-8/h1-2,4H,3H2,(H,13,14) |
Clave InChI |
OHWJQWBUEIIGBY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC(=O)C(=C2)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



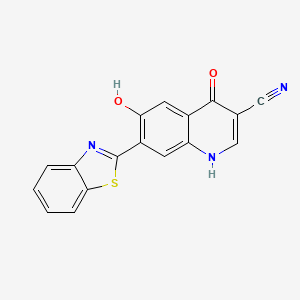

![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
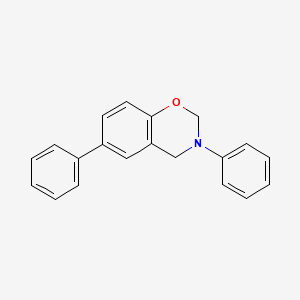
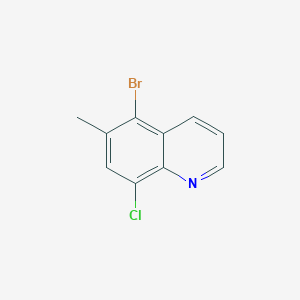
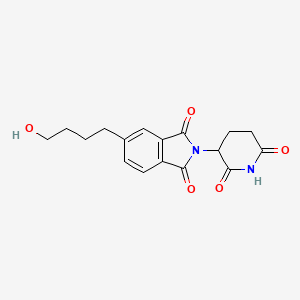

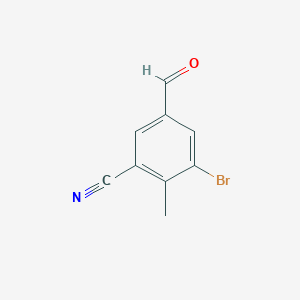

![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
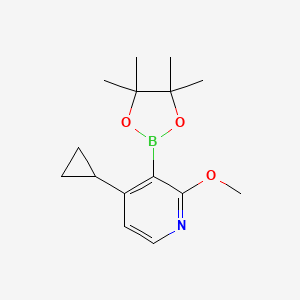
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)

